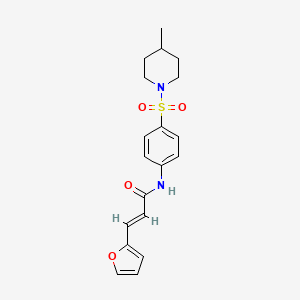

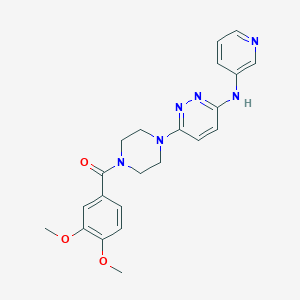

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays an important role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and chronic inflammatory disorders.

Scientific Research Applications

SARS Coronavirus Helicase Inhibition

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has shown potential as an inhibitor against SARS coronavirus helicase. In research, it demonstrated suppression of the enzymatic activities of the SARS coronavirus helicase, with IC50 values of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding. Notably, it exhibited minimal cytotoxicity at 40 µM concentration (Lee et al., 2017).

Structural Studies

A crystallographic study examined similar N-tosylacrylamide compounds, which are structurally related to (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide. These compounds displayed unique orientations of their furan, phenyl, and 4-methylbenzene rings, contributing to our understanding of their structural properties (Cheng et al., 2016).

Enantioselective Ene-Reduction

Research on the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide revealed the first ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide by marine and terrestrial fungi. This study highlighted the role of filamentous fungi in achieving enantioselective reactions, offering insights into sustainable chemical synthesis methods (Jimenez et al., 2019).

Cytotoxic Agents Development

Focused library development of 2-phenylacrylamides, closely related to (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide, has been conducted for creating broad spectrum cytotoxic agents. This research is significant in the field of cancer therapeutics, demonstrating the potential of these compounds in inhibiting cancer cell growth (Tarleton et al., 2013).

Antiviral Drug Development

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide is also notable in the context of antiviral drug development, specifically targeting coronavirus helicases. This compound is among a few patented coronavirus helicase inhibitors, demonstrating the potential of small molecule inhibitors in treating coronavirus infections (Spratt et al., 2021).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15-10-12-21(13-11-15)26(23,24)18-7-4-16(5-8-18)20-19(22)9-6-17-3-2-14-25-17/h2-9,14-15H,10-13H2,1H3,(H,20,22)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNBSLBLYSCZMN-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)

![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)

![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2358789.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358793.png)